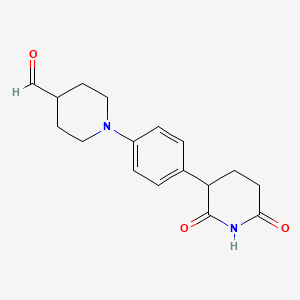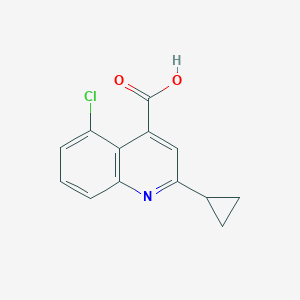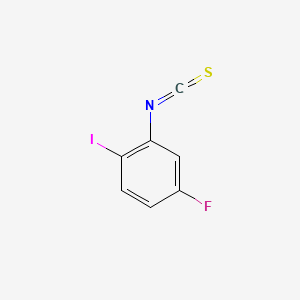![molecular formula C9H6F3N3 B13691950 4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
4-[2-(trifluoromethyl)phenyl]-2H-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(trifluoromethyl)phenyl]-2H-triazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trifluoromethyl)phenyl]-2H-triazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-[2-(trifluoromethyl)phenyl]-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride and alkyl halides[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium hydride[3][3]. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols[3][3].
科学研究应用
4-[2-(trifluoromethyl)phenyl]-2H-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
作用机制
The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-2H-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, affecting the overall biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-(trifluoromethyl)phenylhydrazine
- 2-(trifluoromethyl)benzaldehyde
- 4-(trifluoromethyl)phenylacetonitrile
Uniqueness
4-[2-(trifluoromethyl)phenyl]-2H-triazole is unique due to its combination of a trifluoromethyl group and a triazole ring. This structure imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
属性
分子式 |
C9H6F3N3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
4-[2-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI 键 |
BRINNSJFBYJGQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)



